2-(Difluoromethoxy)aniline hydrochloride
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Overview
Description
2-(Difluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C7H8ClF2NO. It is used as a research tool in various scientific fields, including cell biology, pharmacology, and biochemistry . This compound is particularly valuable for studying protein interactions and ion channels .
Preparation Methods
The synthesis of 2-(Difluoromethoxy)aniline hydrochloride typically involves the reaction of 2-(difluoromethoxy)aniline with hydrochloric acid. One method involves reacting 2-(difluoromethoxy)aniline with 2,4-dichloro-5-trifluoromethylpyrimidine in the presence of N-ethyl-N,N-diisopropylamine in acetonitrile at 100°C under microwave irradiation . This is followed by a reaction with 6-amino-3,4-dihydro-1H-quinolin-2-one in acetic acid at 120°C under microwave irradiation .
Chemical Reactions Analysis
2-(Difluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)aniline hydrochloride is widely used in scientific research due to its ability to interact with various biological targets. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)aniline hydrochloride involves its interaction with ligand-gated ion channels, such as nicotinic acetylcholine receptors . It acts as an activator or inhibitor of these channels, influencing the flow of ions across cell membranes. This modulation of ion channels affects various cellular processes, including signal transduction and neurotransmission .
Comparison with Similar Compounds
2-(Difluoromethoxy)aniline hydrochloride can be compared with other similar compounds, such as:
2-Fluorophenethylamine: Another fluorinated amine used in organic synthesis.
4,4-Difluoropiperidine hydrochloride: A fluorinated piperidine derivative with similar applications in research.
3-Bromo-2,4,6-trimethylaniline: A brominated aniline used in various chemical reactions
Properties
IUPAC Name |
2-(difluoromethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHJKPVPKWVVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.